molecular formula C26H27ClN2O4 B15099497 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B15099497
M. Wt: 467.0 g/mol
InChI Key: ZHVIFXNXTHJHOF-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity while minimizing side reactions. Techniques such as proton quantum tunneling have been employed to achieve high yields with fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of tumor growth or bacterial proliferation .

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H27ClN2O4/c1-3-28(4-2)14-7-15-29-23(17-10-12-19(27)13-11-17)22(25(31)26(29)32)24(30)21-16-18-8-5-6-9-20(18)33-21/h5-6,8-13,16,23,31H,3-4,7,14-15H2,1-2H3

InChI Key

ZHVIFXNXTHJHOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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